molecular formula C17H29NO6 B14317861 Ethanol, 2,2',2''-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) CAS No. 105377-52-4

Ethanol, 2,2',2''-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt)

Cat. No.: B14317861
CAS No.: 105377-52-4
M. Wt: 343.4 g/mol
InChI Key: JSEDNPRNRNTUSH-UHFFFAOYSA-N
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Description

Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) is a complex organic compound that belongs to the class of nitrilotriethanol derivatives. This compound is characterized by its unique structure, which includes a nitrilotris-ethanol backbone and a 2-methyl-2-(2-methylphenoxy)propanoate moiety. It is used in various industrial and scientific applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) typically involves the reaction of nitrilotriethanol with 2-methyl-2-(2-methylphenoxy)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then subjected to purification processes, including filtration and drying, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the formulation of various industrial products, including coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’,2’'-nitrilotris-, acetate (salt)
  • Ethanol, 2,2’,2’'-nitrilotris-, sulfate (2:1) (salt)
  • Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-

Uniqueness

Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of nitrilotriethanol and 2-methyl-2-(2-methylphenoxy)propanoate moieties makes it particularly versatile for various applications, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

105377-52-4

Molecular Formula

C17H29NO6

Molecular Weight

343.4 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-methyl-2-(2-methylphenoxy)propanoic acid

InChI

InChI=1S/C11H14O3.C6H15NO3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2

InChI Key

JSEDNPRNRNTUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C)(C)C(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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